The Alkaloids of Swietenia: A Technical Guide to Discovery, Sources, and Biological Activity
The Alkaloids of Swietenia: A Technical Guide to Discovery, Sources, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The genus Swietenia, a member of the Meliaceae family, is a rich source of diverse bioactive secondary metabolites. While traditionally recognized for its limonoid constituents, there is growing interest in the alkaloidal compounds present in these plants. This technical guide provides a comprehensive overview of the current scientific understanding of alkaloids from Swietenia species, with a particular focus on a confirmed isoquinoline alkaloid from Swietenia macrophylla. The guide addresses the initial query regarding "Swietenidin B," clarifying its chemical identity and the current lack of scientific literature linking it to the Swietenia genus. It then pivots to a detailed exploration of a confirmed alkaloid, presenting its discovery, natural sources, detailed experimental protocols for its isolation, and a summary of its biological activities with quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
The Case of "Swietenidin B": A Clarification
Initial inquiries into "Swietenidin B" from Swietenia species have revealed a discrepancy in the available scientific literature. While a compound with the IUPAC name 3,4-dimethoxy-1H-quinolin-2-one is listed in chemical databases as Swietenidin B, extensive searches have not yielded any primary scientific publications confirming its isolation from any Swietenia species.
The OSADHI database of Indian medicinal plants lists "Swietenidin B" as a quinoline alkaloid, but does not specify its natural source. Quinoline alkaloids are more commonly reported from other plant families, such as the Rutaceae. Given the current evidence, it is concluded that the association of Swietenidin B with the genus Swietenia is not substantiated in the peer-reviewed scientific literature.
Table 1: Chemical Identity of Swietenidin B
| Parameter | Value |
| IUPAC Name | 3,4-dimethoxy-1H-quinolin-2-one |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Canonical SMILES | COC1=C(C(=O)NC2=CC=CC=C21)OC |
| InChI Key | SZUBEJQEEOURQH-UHFFFAOYSA-N |
| PubChem CID | 442933 |
| Class | Quinoline alkaloid |
Confirmed Alkaloid from Swietenia macrophylla: 3,6,7-trimethoxy-4-methyl-1,2,3,4-tetrahydroisoquinoline
In contrast to the ambiguity surrounding Swietenidin B, the presence of the isoquinoline alkaloid 3,6,7-trimethoxy-4-methyl-1,2,3,4-tetrahydroisoquinoline in the seeds of Swietenia macrophylla King has been reported in the scientific literature.[1][2][3] This section provides a detailed technical overview of this confirmed alkaloid.
Discovery and Natural Source
3,6,7-trimethoxy-4-methyl-1,2,3,4-tetrahydroisoquinoline was identified as a constituent of the seeds of Swietenia macrophylla (Meliaceae), a large, deciduous tree commonly known as mahogany.[1][2][3] This plant is native to the tropical regions of the Americas and is widely cultivated for its timber and traditional medicinal uses. The seeds, in particular, have been used in folk medicine for the treatment of various ailments, including diabetes and hypertension.[4]
Experimental Protocols: Isolation and Characterization
While a single, comprehensive protocol for the specific isolation of 3,6,7-trimethoxy-4-methyl-1,2,3,4-tetrahydroisoquinoline is not detailed in one publication, the following methodology is a synthesized workflow based on established procedures for the extraction of alkaloids and other secondary metabolites from Swietenia macrophylla seeds.[5][6][7]
2.2.1. General Extraction of Alkaloids from Swietenia macrophylla Seeds
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Preparation of Plant Material: Dried seeds of Swietenia macrophylla are ground into a coarse powder.
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Defatting: The powdered seeds are first extracted with a non-polar solvent, such as petroleum ether or hexane, using a Soxhlet apparatus to remove fatty oils.[6]
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Alkaloid Extraction: The defatted seed powder is then subjected to extraction with a polar solvent, typically methanol or a mixture of methanol and water.[5] Maceration with intermittent shaking for several days is a common method.[7]
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Acid-Base Extraction for Alkaloid Fractionation:
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The methanolic extract is concentrated under reduced pressure to yield a crude extract.
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The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.
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The acidic solution is then washed with an immiscible organic solvent like dichloromethane to remove neutral and weakly basic compounds.
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The pH of the aqueous layer is adjusted to be basic (e.g., pH 9-10) with a base like ammonium hydroxide.
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The basic aqueous solution is then repeatedly extracted with an organic solvent such as dichloromethane or chloroform to isolate the crude alkaloid fraction.
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Purification of the Crude Alkaloid Fraction: The crude alkaloid fraction is subjected to chromatographic techniques for the isolation of individual compounds. This typically involves column chromatography over silica gel or alumina, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). Further purification can be achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
2.2.2. Characterization
The structure of the isolated 3,6,7-trimethoxy-4-methyl-1,2,3,4-tetrahydroisoquinoline is elucidated using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.
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Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
Below is a diagram illustrating the general workflow for the isolation of alkaloids from Swietenia macrophylla seeds.
